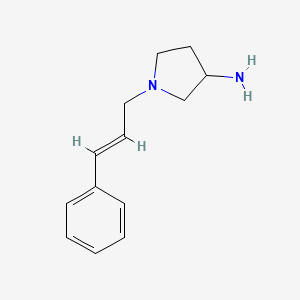
1-(3,5-Dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dimethylphenyl)methanesulfonamide is1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the molecule consists of a methanesulfonamide group attached to a 3,5-dimethylphenyl group.
Scientific Research Applications
Chemical Structure and Molecular Interactions
- The compound exhibits structural and bonding characteristics similar to other methanesulfonanilides, as evidenced by studies on compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide. These studies reveal insights into the bond parameters, torsion angles, and hydrogen bonding, which contribute to the formation of dimers and ribbonlike structures in these compounds (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).
Chemoselective N-Acylation Reagents
- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed and optimized for use as N-acylation reagents. These reagents show good chemoselectivity, which is crucial in chemical synthesis and pharmaceutical applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Molecular Recognition and Organic Synthesis
- The compound plays a role in molecular recognition and organic synthesis. For instance, N-substituted bis-phenols derived from derivatives of 1-(3,5-Dimethylphenyl)methanesulfonamide have been synthesized, indicating its utility in creating complex organic molecules with specific functionalities (Sarma, Tamuly, & Baruah, 2007).
Catalysis and Reaction Mechanisms
- The compound is involved in catalysis, as seen in the Pd-catalyzed N-arylation of methanesulfonamide. This method is significant for its high yield and avoidance of potentially genotoxic reagents and byproducts, illustrating the compound's relevance in creating safer chemical processes (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Biological Applications
- Certain derivatives, like 1,5-diarylpyrazole with a methanesulfonamide group, show potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This points to the potential therapeutic applications of compounds related to 1-(3,5-Dimethylphenyl)methanesulfonamide (Singh et al., 2004).
Biophysical Interactions and Environmental Impact
- Methanesulfonamide derivatives have been studied for their interaction with biomolecules like DNA and enzymes. For example, copper(I) complexes involving bis-pyrazolyl carboxylate ligand with methanesulfonamide have been explored for their potential as anticancer agents, highlighting the compound's significance in medicinal chemistry and cancer research (Khan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAHTSJMDUARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CS(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610281 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)methanesulfonamide | |
CAS RN |
919354-58-8 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

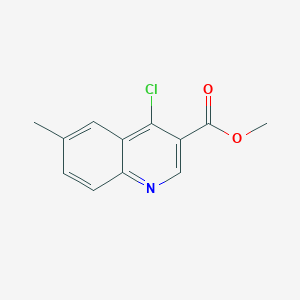
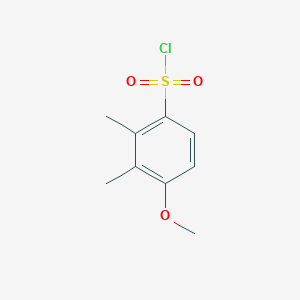
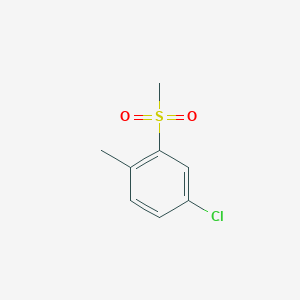
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1369701.png)
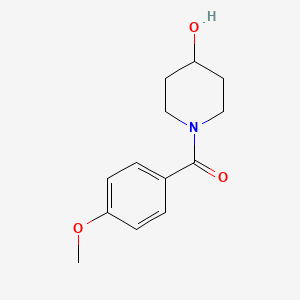
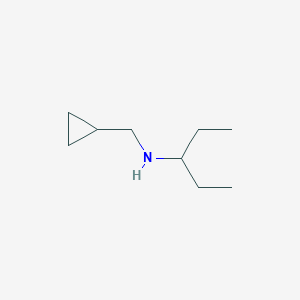


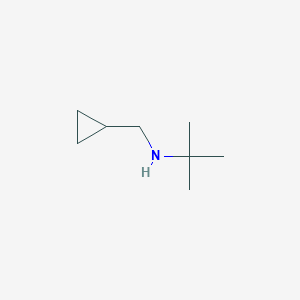


![1-[(6-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B1369717.png)
![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)
